Cas no 120131-72-8 (1,4-Bis-boc-1,4,7-triazaheptane)

1,4-Bis-boc-1,4,7-triazaheptane is a protected polyamine derivative featuring two tert-butoxycarbonyl (Boc) groups, which enhance stability and handling during synthetic applications. The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex amines, peptidomimetics, and pharmaceutical agents. The Boc groups provide selective deprotection under mild acidic conditions, enabling controlled functionalization of the triazaheptane backbone. Its high purity and well-defined structure make it suitable for precise molecular design in medicinal chemistry and materials science. The compound’s stability under neutral and basic conditions further facilitates its use in multi-step synthetic routes.
1,4-Bis-boc-1,4,7-triazaheptane structure
120131-72-8 structure
Product Name:1,4-Bis-boc-1,4,7-triazaheptane
CAS No:120131-72-8
MF:C14H29N3O4
MW:303.397763967514
MDL:MFCD06656457
CID:135968
PubChem ID:2756056
Update Time:2025-06-28

1,4-Bis-boc-1,4,7-triazaheptane Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,N-(2-aminoethyl)-N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-,1,1-dimethylethyl ester
    • 1,4-Bis-Boc-1,4,7-triazaheptane
    • Carbamic acid,N-(2-aminoethyl)-N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-,1,1-dimethyle...
    • tert-butyl N-(2-aminoethyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate
    • TERT-BUTYL (2-AMINOETHYL)(2-((TERT-BUTOXYCARBONYL)AMINO)ETHYL)CARBAMATE
    • CS-WAA0302
    • MFCD06656457
    • Carbamic acid, N-(2-aminoethyl)-N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester
    • AKOS015911871
    • 120131-72-8
    • SCHEMBL568570
    • BP-25447
    • CHEMBL4164090
    • AS-37407
    • DTXSID10373212
    • DB-250071
    • TERT-BUTYL N-(2-AMINOETHYL)-N-{2-[(TERT-BUTOXYCARBONYL)AMINO]ETHYL}CARBAMATE
    • 1,4-Bis-boc-1,4,7-triazaheptane
    • MDL: MFCD06656457
    • Inchi: 1S/C14H29N3O4/c1-13(2,3)20-11(18)16-8-10-17(9-7-15)12(19)21-14(4,5)6/h7-10,15H2,1-6H3,(H,16,18)
    • InChI Key: HGNOQXYYSVIUNS-UHFFFAOYSA-N
    • SMILES: O(C(N(CCN)CCNC(=O)OC(C)(C)C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 303.21600
  • Monoisotopic Mass: 303.21580641g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 11
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 93.9Ų

Experimental Properties

  • PSA: 93.89000
  • LogP: 2.79810

1,4-Bis-boc-1,4,7-triazaheptane Customs Data

  • HS CODE:29225090

1,4-Bis-boc-1,4,7-triazaheptane Pricemore >>

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1,4-Bis-boc-1,4,7-triazaheptane Production Method

1,4-Bis-boc-1,4,7-triazaheptane Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:120131-72-8)1,4-Bis-boc-1,4,7-triazaheptane
Order Number:A1113020
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:03
Price ($):1964.0
Email:sales@amadischem.com

Additional information on 1,4-Bis-boc-1,4,7-triazaheptane

Introduction to 1,4-Bis-boc-1,4,7-triazaheptane (CAS No: 120131-72-8)

1,4-Bis-boc-1,4,7-triazaheptane is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its Chemical Abstracts Service (CAS) number 120131-72-8, is a derivative of a heptane backbone modified with nitrogen-containing heterocycles, making it a versatile building block for the synthesis of complex molecules. The presence of bis-(tert-butoxycarbonyl) (Boc) protecting groups on the nitrogen atoms enhances its stability and reactivity, making it particularly valuable in multi-step synthetic pathways.

The structure of 1,4-Bis-boc-1,4,7-triazaheptane consists of a seven-carbon chain with two nitrogen atoms incorporated at the 1 and 4 positions, each terminated with a Boc group. This configuration imparts unique electronic and steric properties that make it an attractive candidate for various applications, including the development of novel ligands for metal-catalyzed reactions and as a precursor for pharmacologically active compounds.

In recent years, there has been growing interest in nitrogen-containing heterocycles due to their prevalence in biologically active molecules. The triazaheptane core of this compound resembles natural products such as aziridines and piperazines, which are known for their role in drug discovery. The Boc protection not only stabilizes the reactive sites but also allows for selective deprotection under mild conditions, facilitating controlled synthetic transformations.

One of the most compelling aspects of 1,4-Bis-boc-1,4,7-triazaheptane is its utility in constructing macrocyclic compounds. Macrocycles are often employed in medicinal chemistry due to their ability to form stable complexes with biological targets. The nitrogen atoms in this compound can serve as chelating sites for transition metals or as anchors for further functionalization via cross-coupling reactions. These properties have been leveraged in the design of novel catalysts and coordination complexes that exhibit enhanced catalytic activity in various organic transformations.

Recent advancements in computational chemistry have further highlighted the potential of 1,4-Bis-boc-1,4,7-triazaheptane. Molecular modeling studies indicate that this compound can adopt multiple conformations depending on the reaction conditions, which may influence its reactivity and binding affinity. These insights have guided researchers in optimizing synthetic routes and predicting the behavior of derived compounds in biological systems.

The pharmaceutical industry has been particularly keen on exploring derivatives of 1,4-Bis-boc-1,4,7-triazaheptane due to its structural similarity to known bioactive molecules. For instance, modifications at the 7-position of the heptane chain have been investigated as a means to modulate pharmacokinetic properties such as solubility and metabolic stability. Preliminary studies suggest that certain derivatives exhibit promising biological activity in vitro, warranting further investigation into their therapeutic potential.

Another area where 1,4-Bis-boc-1,4,7-triazaheptane has shown promise is in the development of functional materials. The compound’s ability to form stable coordination complexes with metals has been exploited in creating novel polymers and coatings with enhanced mechanical or electronic properties. These materials are being explored for applications ranging from advanced electronics to sustainable agriculture.

The synthesis of 1,4-Bis-boc-1,4,7-triazaheptane itself is a testament to the progress made in synthetic organic chemistry over recent decades. Modern methodologies allow for efficient construction of complex nitrogen-containing frameworks with high precision. Techniques such as transition-metal-catalyzed cross-coupling and directed ortho-metalation have enabled chemists to access previously inaccessible derivatives rapidly and reliably.

Looking ahead, the future prospects for 1,4-Bis-boc-1,4,7-triazaheptane appear bright. As our understanding of molecular interactions deepens through interdisciplinary research combining chemistry with biology and materials science,this compound is poised to play an increasingly important role in drug discovery and material innovation. Its unique structural features offer a rich palette for chemical manipulation,making it an indispensable tool for both academic researchers and industrial chemists.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:120131-72-8)1,4-Bis-boc-1,4,7-triazaheptane
A1113020
Purity:99%
Quantity:5g
Price ($):1964.0
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